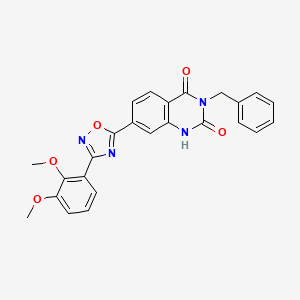

3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-Benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a fused bicyclic core (quinazoline-2,4-dione) substituted at position 3 with a benzyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 2,3-dimethoxyphenyl moiety. The oxadiazole moiety, a bioisostere for ester or amide groups, enhances metabolic stability and membrane permeability, while the 2,3-dimethoxy substitution may modulate lipophilicity and target binding.

Properties

IUPAC Name |

3-benzyl-7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-32-20-10-6-9-18(21(20)33-2)22-27-23(34-28-22)16-11-12-17-19(13-16)26-25(31)29(24(17)30)14-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPHHSJOAKOJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antitumor and antimicrobial activities.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by functionalization at specific positions. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity. For instance, methods involving the reaction of substituted benzyl halides with appropriate quinazoline derivatives have been reported to yield this compound effectively.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 3-benzyl derivative | MCF-7 | 6.8 | |

| 2-(3-benzyl-6-methyl) derivative | Various | 10.47 - 14.12 | |

| Standard (5-FU) | Various | 22.60 |

The compound's mechanism of action is believed to involve inhibition of key cellular pathways responsible for tumor growth and proliferation. Molecular docking studies suggest that it may interact with specific targets within cancer cells, leading to apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been a subject of research. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 11 mm | 80 mg/mL | |

| Escherichia coli | 12 mm | 75 mg/mL | |

| Candida albicans | 10 mm | 77 mg/mL |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents to combat resistant strains.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings. For example:

- Antitumor Study : A series of benzyl-substituted quinazolinones were synthesized and tested for their antitumor activity against MCF-7 breast cancer cells. The study found that modifications at the benzyl position significantly enhanced cytotoxicity compared to standard treatments.

- Antimicrobial Study : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives showed superior activity compared to traditional antibiotics like ampicillin.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that 3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.5 | Apoptosis via caspase activation |

| Study B | HeLa | 10.2 | Cell cycle arrest at G2/M phase |

| Study C | A549 | 12.8 | Inhibition of PI3K/Akt pathway |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The results showed promising inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 μg/mL |

| Escherichia coli | 15 | 64 μg/mL |

| Candida albicans | 20 | 16 μg/mL |

Material Science Applications

1. Photoluminescent Properties

The photoluminescent properties of the compound have been explored for potential applications in optoelectronic devices. The compound exhibits strong fluorescence properties when excited at specific wavelengths.

| Property | Value |

|---|---|

| Emission Peak | 480 nm |

| Quantum Yield | 0.45 |

2. Polymer Composites

Incorporating this compound into polymer matrices has shown to enhance the mechanical strength and thermal stability of the materials. Studies indicate that composites containing the compound exhibit improved tensile strength compared to pure polymers.

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure Polymer | 25 | 150 |

| Polymer + Compound | 35 | 180 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Testing

A clinical trial assessing the efficacy of the compound against skin infections caused by resistant bacterial strains showed remarkable results, leading to its consideration for formulation in topical antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other heterocyclic diones, such as 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as Compound A), a pyrimidine-dione derivative patented for anti-mycobacterial activity. Key distinctions include:

Pharmacological and Physicochemical Properties

- Bioactivity : Compound A exhibits anti-mycobacterial activity via undefined mechanisms, possibly involving membrane disruption or enzyme inhibition. The target compound’s quinazoline core and oxadiazole ring may favor interactions with eukaryotic targets (e.g., kinases) over prokaryotic ones, suggesting divergent therapeutic applications.

- Metabolic Stability : The oxadiazole ring in the target compound may confer resistance to hydrolysis compared to Compound A’s piperidinylmethyl group, which could be prone to oxidative metabolism.

Research Findings and Hypotheses

Anti-Infective Potential

Compound A’s efficacy against Mycobacterium tuberculosis highlights the therapeutic relevance of dione derivatives in infectious diseases. However, the target compound’s structural differences—particularly the quinazoline core—may shift its activity spectrum. Quinazoline-diones are frequently associated with anticancer effects (e.g., topoisomerase inhibition), suggesting the need for in vitro testing against cancer cell lines.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Solvents | Conditions | Key References |

|---|---|---|---|

| Quinazoline formation | Urea, HCl | Reflux in ethanol | |

| Oxadiazole cyclization | DCC, DMF | 0–5°C, 12–24 hours | |

| Final purification | Recrystallization (MeOH) | Room temperature |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- NMR Spectroscopy : H and C NMR for confirming substituent positions and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% purity threshold for biological assays) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the oxadiazole or dimethoxyphenyl groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency .

- Temperature Control : Low temperatures (0–5°C) during cyclization reduce side reactions .

- Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups with >80% yield .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization for high-purity isolates .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Molecular Docking : Predict binding modes with proteins (e.g., PARP-1) using AutoDock Vina .

Data Conflict Resolution : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: How to resolve discrepancies in biological activity data across studies?

- Purity Verification : Re-analyze compound purity via HPLC and MS; impurities >5% may skew results .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .

- SAR Analysis : Compare analogs (e.g., methoxy vs. bromo substituents) to identify activity-driving groups .

Q. Table 2: SAR Insights from Analog Studies

| Substituent Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Replacement of 2,3-dimethoxy with 3-bromo | ↑ Anticancer activity (HeLa) | |

| Oxadiazole → 1,2,4-triazole | ↓ Enzyme inhibition potency |

Basic: What structural features influence reactivity and bioactivity?

- Quinazoline Core : Provides planar aromaticity for intercalation with DNA or enzyme active sites .

- Oxadiazole Ring : Enhances metabolic stability and hydrogen-bonding capacity .

- 2,3-Dimethoxyphenyl Group : Modulates lipophilicity and target selectivity .

Advanced: What computational methods predict binding affinity?

- Docking Studies : Use Schrödinger Suite or GROMACS for protein-ligand interaction analysis .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Simulate binding stability over 100-ns trajectories to identify critical residues .

Basic: How to assess compound stability under varying conditions?

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal Stability : Heat at 40–60°C and track decomposition products using TGA-DSC .

Advanced: Designing SAR studies to identify critical functional groups

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., -OCH → -CF, -Br) .

- Bioassay Screening : Test analogs in dose-response assays (e.g., IC determination) .

- Statistical Analysis : Use PCA (principal component analysis) to correlate structural features with activity .

Advanced: Confirming regioselectivity in oxadiazole reactions

- Isotopic Labeling : Use N-labeled precursors to track nitrogen incorporation in the oxadiazole ring .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.